An In-depth Technical Guide to (1-Nitroethyl)benzene: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to (1-Nitroethyl)benzene: Synthesis, Properties, and Applications in Drug Development
Introduction
(1-Nitroethyl)benzene, a nitroalkane derivative, is a versatile chemical intermediate of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and potential applications. With a focus on scientific integrity, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Physicochemical Properties
(1-Nitroethyl)benzene, with the CAS number 7214-61-1, is characterized by the presence of a nitro group attached to the ethyl side chain of a benzene ring.[1] This structure imparts specific chemical and physical properties that are crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 7214-61-1 | [1] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | - | - |
| Melting Point | 10 °C | [2] |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Density | 1.113 g/cm³ | [2][3] |
| Flash Point | 93.3 °C | [3] |
| Solubility | Insoluble to very slightly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. | [4] |
Synthesis of (1-Nitroethyl)benzene
The primary and most well-established method for the synthesis of compounds related to (1-Nitroethyl)benzene is the Henry reaction, also known as the nitroaldol reaction.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde (in this case, benzaldehyde) with a nitroalkane (nitroethane).[5][7] The initial product is a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene, 1-phenyl-2-nitropropene. Subsequent reduction of the double bond would yield (1-Nitroethyl)benzene.
Causality in Experimental Choices:
The choice of a basic catalyst is critical in the Henry reaction.[7] A primary amine like n-butylamine is often employed because it is soluble in the organic reaction medium and its steric hindrance is minimal, facilitating the deprotonation of nitroethane to form a resonance-stabilized anion.[8] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[7] The subsequent dehydration is typically acid-catalyzed, leading to the formation of the more stable conjugated nitroalkene.
Experimental Protocol: Synthesis of 1-Phenyl-2-nitropropene (precursor to (1-Nitroethyl)benzene)
This protocol describes the synthesis of the nitroalkene intermediate, a common precursor.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Anhydrous ethanol
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Round-bottom flask
-
Apparatus for vacuum filtration or rotary evaporation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g) and nitroethane (12 mmol, 0.9 g).[5]
-
Add 50 mL of anhydrous ethanol to the flask.[5]
-
Heat the mixture to reflux with constant stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.[5]
-
If a precipitate of 1-phenyl-2-nitropropene has formed, collect the product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization or to obtain the crude product as an oil.[5]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Caption: The Henry reaction pathway for the synthesis of 1-phenyl-2-nitropropene.
Chemical Reactivity and Applications in Drug Development
The chemical versatility of (1-Nitroethyl)benzene and its precursors stems primarily from the reactivity of the nitro group. The nitro group can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical compounds.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group in a nitroalkene like 1-phenyl-2-nitropropene to a primary amine is a key step in the synthesis of phenethylamine derivatives.[7] This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride in the presence of a catalyst like copper(II) chloride, or catalytic hydrogenation with reagents like Raney nickel or palladium on carbon.[7][9]
Causality in Experimental Choices: The choice of reducing agent depends on the desired outcome and the presence of other functional groups. LAH is a powerful reducing agent that can reduce both the nitro group and the carbon-carbon double bond of a nitroalkene simultaneously to yield an amine.[7] Catalytic hydrogenation is often a milder and more selective method. The combination of sodium borohydride and copper(II) chloride offers a rapid and efficient method for this reduction under mild conditions.[9]
Application as a Precursor in Pharmaceutical Synthesis
(1-Nitroethyl)benzene and its derivatives are valuable precursors in the synthesis of several biologically active molecules. For instance, (2-Nitroethyl)benzene is a known precursor to the non-steroidal anti-inflammatory drug (NSAID) etodolac and the antibiotic chloramphenicol.[10] Furthermore, the reduction of 1-phenyl-2-nitropropene is a well-documented route to the synthesis of amphetamine, a central nervous system stimulant.[3] This highlights the importance of this class of compounds in providing a scaffold for the development of various therapeutic agents. Biosynth notes that the amide form of (1-Nitroethyl)benzene has been investigated as an antiviral agent, and the parent compound has been shown to bind to the adenosine A3 receptor, suggesting potential applications in autoimmune diseases.
Caption: General workflow for the reduction of a nitroalkene precursor to a phenethylamine derivative.
Safety and Toxicology
(1-Nitroethyl)benzene and related nitroaromatic compounds should be handled with care due to their potential toxicity. The GHS hazard statements for a related isomer, 1-ethyl-2-nitrobenzene, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Acute exposure to nitrobenzene can cause methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[11] Symptoms can include cyanosis, fatigue, dizziness, and headache.[11] Chronic exposure has been associated with similar symptoms.[11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(1-Nitroethyl)benzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its synthesis via the Henry reaction and the subsequent reactivity of the nitro group provide a gateway to a wide range of more complex molecules, including important pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and scientists seeking to leverage its potential in their work. The information presented in this guide serves as a foundational resource for the effective and safe utilization of (1-Nitroethyl)benzene in a research and development setting.
References
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Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.
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Wikipedia. Phenyl-2-nitropropene.
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BenchChem. Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis.
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Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.
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PubChem. 1-Nitroethylbenzene.
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Chemsrc. (1-NITROETHYL)BENZENE | CAS#:7214-61-1.
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Sigma-Aldrich. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene.
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BenchChem. (2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals.
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GOV.UK. Nitrobenzene: toxicological overview.
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ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
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ResearchGate. Selected data for the Henry coupling of benzaldehyde with nitroethane catalyzed by complex 1.
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Organic Syntheses. nitrobenzene.
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The Vespiary. MDP2NP - 2-HEAA catalysed Henry condensation.
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Wikimedia Commons. File:Synthesis of P2NP and reduction to Amphetamine.png.
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Merchant Research & Consulting, Ltd. Nitrobenzene Market: Applications & Current Trends.
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Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
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Tishk International University. Preparation of Nitrobenzene (Nitration of benzene).
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European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile.
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